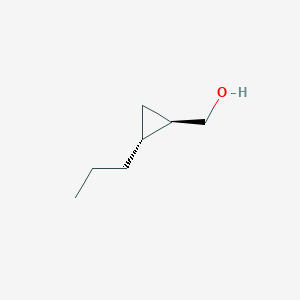

2alpha-Propylcyclopropane-1beta-methanol

Description

. Its unique structure, featuring a cyclopropane ring, makes it an interesting subject for scientific studies.

Properties

IUPAC Name |

[(1R,2R)-2-propylcyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-6-4-7(6)5-8/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSZRFHMKHWNEP-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147228-48-6 | |

| Record name | rac-[(1R,2R)-2-propylcyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-Propylcyclopropane-1beta-methanol typically involves the cyclopropanation of alkenes. One common method is the treatment of diazomethane with light to generate methylene carbene, which then adds to alkenes to form cyclopropanes . Another method involves the use of diiodomethane with a zinc-copper couple to form cyclopropanes via a metal carbenoid species .

Industrial Production Methods

Industrial production methods for cyclopropane derivatives often involve catalytic processes. . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2alpha-Propylcyclopropane-1beta-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

2alpha-Propylcyclopropane-1beta-methanol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and effects on cell function.

Medicine: Investigated for potential therapeutic effects and toxicological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2alpha-Propylcyclopropane-1beta-methanol involves its interaction with specific molecular targets and pathways. For instance, cyclopropane derivatives can activate cold-sensitive TRPM8 receptors in the skin, leading to a sensation of coolness . Additionally, these compounds may exhibit analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

Similar Compounds

Cyclopropane: The simplest cyclopropane derivative, used in various chemical reactions.

Cyclopropanol: A hydroxylated cyclopropane, similar in structure but with different reactivity.

Cyclopropanecarboxylic acid: A carboxylated cyclopropane, used in the synthesis of pharmaceuticals.

Uniqueness

2alpha-Propylcyclopropane-1beta-methanol is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties

Biological Activity

2alpha-Propylcyclopropane-1beta-methanol (PCPM) is a cyclopropyl-containing alcohol with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

- Molecular Formula: C7H14O

- Molecular Weight: 114.188 g/mol

- CAS Number: 147228-48-6

Biological Activity Overview

PCPM exhibits a range of biological activities, including:

- Antitumor Activity: PCPM has demonstrated the ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

- Antimicrobial Properties: The compound shows effectiveness against several microbial strains.

- Anti-inflammatory Effects: PCPM has been noted for its capacity to reduce inflammation markers.

- Antioxidant Activity: It scavenges free radicals, contributing to its protective effects against oxidative stress.

- Antiviral Properties: Notably, PCPM has shown activity against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

The biological effects of PCPM are attributed to its interactions with various molecular targets:

- Cell Cycle Regulation: PCPM may induce apoptosis in cancer cells by modulating cell cycle checkpoints.

- Inflammatory Pathways: It inhibits pro-inflammatory cytokines, thereby reducing inflammation.

- Oxidative Stress Modulation: By acting as a free radical scavenger, PCPM helps maintain cellular redox balance.

Antitumor Activity

A study conducted on the efficacy of PCPM against different cancer types revealed that it inhibited cell proliferation significantly in vitro. The IC50 values for breast cancer cells were reported at approximately 20 µM, indicating potent antitumor properties.

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer | 20 | |

| Lung Cancer | 25 | |

| Colon Cancer | 30 |

Antimicrobial Effects

Research has shown that PCPM exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | <50 | |

| Escherichia coli | <50 |

Anti-inflammatory and Antioxidant Activities

In vivo studies have demonstrated that PCPM significantly reduces levels of inflammatory markers such as TNF-alpha and IL-6 in animal models of inflammation. Additionally, it has been shown to increase antioxidant enzyme activity, providing a dual mechanism of action against oxidative stress.

Toxicity Profile

Toxicity studies indicate that PCPM has a low toxicity profile. Acute toxicity tests conducted on rodents showed no significant adverse effects at doses up to 2000 mg/kg. Chronic toxicity assessments also indicated no major organ toxicity or carcinogenicity.

Current State of Research

Ongoing research is focused on elucidating the precise mechanisms by which PCPM exerts its biological effects and exploring its potential as a lead compound in drug development for cancer therapy and infectious diseases. Studies are also investigating its role in combination therapies to enhance efficacy while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.